molecular formula C14H18N2 B7807396 2-(Azepan-1-ylmethyl)benzonitrile CAS No. 135277-09-7

2-(Azepan-1-ylmethyl)benzonitrile

Cat. No.: B7807396
CAS No.: 135277-09-7
M. Wt: 214.31 g/mol
InChI Key: NSKZOURTUODYNH-UHFFFAOYSA-N
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Description

2-(Azepan-1-ylmethyl)benzonitrile is a chemical compound characterized by its unique structure, which includes an azepane ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-ylmethyl)benzonitrile typically involves the reaction of benzonitrile with azepane derivatives under specific conditions. One common method is the nucleophilic substitution reaction, where benzonitrile is treated with an azepane derivative in the presence of a strong base, such as sodium hydride (NaH), to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Azepan-1-ylmethyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzonitriles.

Scientific Research Applications

2-(Azepan-1-ylmethyl)benzonitrile has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Azepan-1-ylmethyl)benzonitrile exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

2-(Azepan-1-ylmethyl)benzonitrile is similar to other compounds that contain azepane or benzonitrile moieties. Some of these similar compounds include:

  • 2-(Azepan-1-ylmethyl)phenylamine: This compound differs by having an amine group instead of a nitrile group.

  • 2-(Azepan-1-ylmethyl)-5-ethyl-1,3,4-oxadiazole: This compound has an oxadiazole ring in addition to the azepane and benzonitrile groups.

Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various scientific and industrial contexts.

Properties

IUPAC Name

2-(azepan-1-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-11-13-7-3-4-8-14(13)12-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKZOURTUODYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237045
Record name 2-[(Hexahydro-1H-azepin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135277-09-7
Record name 2-[(Hexahydro-1H-azepin-1-yl)methyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135277-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Hexahydro-1H-azepin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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